molecular formula C20H19N5O4S2 B2410285 2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207016-69-0

2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2410285
CAS RN: 1207016-69-0
M. Wt: 457.52
InChI Key: YNSZINZHNUBMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4S2 and its molecular weight is 457.52. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition

The compound has demonstrated potent tyrosinase inhibition properties. Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c), one of its derivatives, exhibits strong competitive inhibition against mushroom tyrosinase. It has an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Tyrosinase plays a crucial role in melanin synthesis, making this compound relevant for hyperpigmentation disorders.

Anti-Melanogenesis Effect

The same compound (1c) has been investigated for its anti-melanogenic effect. It directly inhibits tyrosinase as a competitive inhibitor by interacting with tyrosinase residues in the active site. In cellular studies using B16F10 melanoma cells, it shows dose-dependent inhibitory effects on melanin content and intracellular tyrosinase when induced by α-MSH and IBMX . This suggests its potential use in developing therapeutic agents for hyperpigment-related diseases.

Potential Against SARS-CoV-2

Interestingly, a related compound, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, has shown potential to inhibit multiple targets of SARS-CoV-2 (the virus responsible for COVID-19). Molecular docking results indicate its efficacy, and further molecular dynamics studies are underway .

Antimicrobial Activity

While not directly related to the compound , other derivatives synthesized from similar starting materials have been studied for their antimicrobial activity. For instance, two isomeric naphthalene sulphonyl compounds were characterized and evaluated .

properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-28-16-6-5-12(8-17(16)29-2)14-9-15-19(27)22-23-20(25(15)24-14)31-11-18(26)21-10-13-4-3-7-30-13/h3-9H,10-11H2,1-2H3,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZINZHNUBMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

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